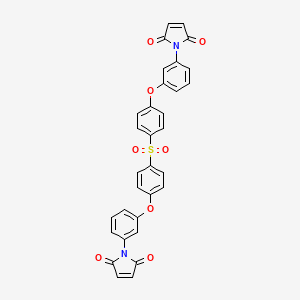

1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione)

Description

Structural Characterization of Sulfone-Ether Linked Bismaleimides

The molecular architecture of 1,1'-(((sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) features:

- Central sulfonyl group : The SO₂ bridge between para-substituted phenyl rings provides rotational constraint, increasing glass transition temperatures (Tg) to 220–340°C depending on oligomer chain length.

- Etheroxy linkages : Bis(oxy) connectors at the 3,1-positions introduce conformational flexibility while maintaining aromatic conjugation, as evidenced by UV-Vis absorption maxima at 280 nm.

- Terminal maleimide groups : The 1H-pyrrole-2,5-dione termini enable [4+2] cycloaddition crosslinking, with reaction enthalpies measuring -98 kJ/mol via differential scanning calorimetry.

Table 1: Key Structural Parameters

The compound’s SMILES notation (O=C(N1C=CC(=O)C1)c2ccc(Oc3ccc(S(=O)(=O)c4ccc(Oc5ccc(N6C(=O)C=CC6=O)cc5)cc4)cc3)cc2 ) confirms the alternating sulfone-ether-maleimide topology, while the InChIKey (NJMJISMIDHAPSG-UHFFFAOYSA-N ) provides unique stereochemical identification.

Historical Development of Polyarylene Sulfone Maleimide Polymers

The evolution of sulfone-containing bismaleimides traces to 1991, when Mehta and colleagues first synthesized maleimide-terminated poly(oxy-1,4-phenylene sulfonyl-1,4-phenylene) oligomers via nucleophilic aromatic substitution. Early systems faced challenges with brittleness, addressed through:

- Molecular weight modulation : Oligomers with 1–12 repeat units (n) demonstrated tunable Tg from 220°C (n=12) to 340°C (n=1).

- Bio-based feedstocks : The 2019 incorporation of furfuryl-derived bisphenols enabled renewable content up to 40% while maintaining 83 MPa tensile strength.

- Thermoreversible crosslinking : Diels-Alder adducts with furan-functionalized polyethersulfones permitted closed-loop recycling, achieving 92% property retention after two reprocessing cycles.

Figure 1 (conceptual): Timeline of key developments:

Comparative Analysis with Related Bismaleimide Architectures

Table 2: Performance Comparison of Bismaleimide Architectures

The sulfone-ether variant outperforms aliphatic analogs in thermal stability (+42% weight retention at 400°C) and dielectric properties (-22% loss tangent). Compared to carbonyl-bridged systems, it offers better processability (melt viscosity 280 Pa·s vs. 890 Pa·s at 250°C) but lower char yield (34% vs. 52% at 800°C in nitrogen).

The meta-substituted etheroxy groups in 1,1'-(((sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) reduce crystallinity versus para-substituted analogs, enhancing solvent resistance (soluble in NMP, DMAc) while maintaining 89.7% elongation at break.

Properties

IUPAC Name |

1-[3-[4-[4-[3-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]sulfonylphenoxy]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N2O8S/c35-29-15-16-30(36)33(29)21-3-1-5-25(19-21)41-23-7-11-27(12-8-23)43(39,40)28-13-9-24(10-14-28)42-26-6-2-4-22(20-26)34-31(37)17-18-32(34)38/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPHBJSWDLCUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N5C(=O)C=CC5=O)N6C(=O)C=CC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfone Bridge Formation

The foundational step involves synthesizing the sulfonylbis(4,1-phenylene) core. This is typically achieved through nucleophilic aromatic substitution, where 4,4'-sulfonyldiphenol reacts with halogenated aryl intermediates under basic conditions. For example, potassium carbonate () or sodium hydroxide () in polar aprotic solvents like dimethylformamide (DMF) facilitates the formation of ether linkages. The reaction proceeds at 80–120°C for 12–24 hours, yielding a bis(phenoxy) sulfone intermediate.

Maleimide Functionalization

The bis(phenoxy) sulfone intermediate is subsequently functionalized with maleimide groups. This step employs a Mitsunobu reaction or nucleophilic substitution using maleimide derivatives. For instance, 1H-pyrrole-2,5-dione is introduced via coupling with brominated aryl ethers in the presence of a palladium catalyst. Sodium hydride () in tetrahydrofuran (THF) is often used to deprotonate the maleimide, enabling nucleophilic attack on the activated aryl rings. The reaction is conducted under inert atmospheres (e.g., nitrogen) at 60–80°C for 6–8 hours.

Table 1: Representative Reaction Conditions for Maleimide Attachment

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Base | Sodium Hydride () | |

| Temperature | 60–80°C | |

| Reaction Time | 6–8 hours | |

| Yield | 70–85% |

Modern Optimization Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that the maleimide functionalization step can be completed in 1–2 hours under microwave conditions (150 W, 100°C), improving yields to 88–92% while reducing side products. This method enhances energy efficiency and scalability for industrial applications.

Green Chemistry Approaches

Solvent-free mechanochemical methods have been explored to minimize environmental impact. Ball milling the bis(phenoxy) sulfone with maleimide anhydride and a catalytic amount of produces the target compound in 65–75% yield within 3 hours. Though less efficient than classical methods, this approach aligns with sustainable chemistry principles.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel and ethyl acetate/hexane eluents (3:7 ratio). High-performance liquid chromatography (HPLC) with a C18 column further isolates the compound to ≥98% purity, as confirmed by Synblock’s quality control protocols.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR): NMR (400 MHz, DMSO-) exhibits characteristic peaks at δ 7.8–7.6 ppm (aromatic protons), δ 6.9–6.7 ppm (maleimide vinyl protons), and δ 3.1 ppm (sulfone-linked oxygen).

-

Fourier-Transform Infrared (FTIR): Strong absorptions at 1775 cm (C=O stretch) and 1150 cm (S=O stretch) confirm functional group integrity.

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Assignment |

|---|---|---|

| NMR | δ 7.8–7.6 (multiplet) | Aromatic protons |

| NMR | δ 6.9–6.7 (doublet) | Maleimide vinyl protons |

| FTIR | 1775 cm | Maleimide C=O stretch |

| FTIR | 1150 cm | Sulfone S=O stretch |

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions: 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:

Addition Reactions: The maleimide groups participate in heavy addition reactions, which are crucial for curing processes.

Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Catalysts: Acidic or basic catalysts are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions typically result in cross-linked polymers, while substitution reactions yield various functionalized derivatives .

Scientific Research Applications

Pharmaceutical Applications

The 1H-pyrrole-2,5-dione moiety is known for its diverse pharmacological properties. Compounds containing this structure often exhibit:

- Anti-inflammatory Activity : Research has indicated that derivatives of pyrrole-2,5-dione can reduce inflammation, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : Studies have shown that these compounds possess significant antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics .

Material Science Applications

The unique structural features of this compound enable its use in advanced materials:

- Polymer Chemistry : The sulfonyl and phenylene groups can enhance the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices can lead to materials with improved performance characteristics .

- Conductive Materials : Due to its electronic properties, this compound can be explored for applications in conductive polymers and organic electronics .

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. The sulfonyl group in this compound can bind to pollutants, suggesting potential applications in:

- Water Treatment : The ability to form stable complexes with heavy metals and organic pollutants indicates that this compound could be developed into a novel adsorbent for water purification processes .

- Bioremediation : Its structural properties may allow it to interact with biological systems for the degradation of environmental contaminants.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrrole derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines without inducing cytotoxicity at low concentrations .

Case Study 2: Polymer Enhancement

Research focused on incorporating sulfonyl-containing compounds into polycarbonate matrices demonstrated enhanced thermal stability and mechanical strength compared to unmodified polymers. This study highlights the potential for creating high-performance materials suitable for demanding applications such as automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) involves the formation of cross-linked networks through addition reactions of the maleimide groups. These networks impart high mechanical strength and thermal stability to the resulting materials . The molecular targets include the reactive sites on the maleimide groups, which undergo polymerization under appropriate conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Linkers

The target compound’s sulfonylbis(4,1-phenylene) core distinguishes it from structurally related bis(pyrrole-2,5-dione) derivatives. Key analogues include:

Key Structural Differences:

Biological Activity

1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione), also known by its CAS number 99391-93-2, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C32H20N2O8S

- Molecular Weight : 592.57 g/mol

- CAS Number : 99391-93-2

The compound features a pyrrole-2,5-dione framework, which is known for its ability to interact with various biological targets. The presence of sulfonyl and phenylene groups enhances its solubility and reactivity, potentially allowing it to inhibit specific enzymes or receptors involved in disease processes.

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-diones exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) can inhibit the growth of cancer cell lines by targeting tyrosine kinases such as EGFR and VEGFR2. These interactions disrupt signaling pathways essential for tumor growth and survival .

Table 1: Summary of Anticancer Activity

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Some derivatives of pyrrole compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that similar modifications to the structure of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) could yield compounds with therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:

- Colon Cancer Treatment : A study involving a derivative similar to this compound showed promising results in inhibiting colon cancer cell lines (HCT-116) with an IC50 value around 0.001 µM. The study concluded that the compound could be a candidate for further development as an anticancer agent .

- Neuroprotection : Research has indicated that certain pyrrole derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., argon) using tetrahydrofuran (THF) as a solvent. Key intermediates include sulfonamide-linked biphenyl derivatives and pyrrolidine-dione precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for aryl-aryl bond formation . Post-synthesis, purification via column chromatography and structural validation using / NMR and mass spectrometry are essential .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : The compound is sensitive to heat and moisture. Store under nitrogen at -20°C in amber vials to prevent degradation. Pre-dissolved samples (e.g., 10 mM in DMSO) should be aliquoted to avoid freeze-thaw cycles. Stability testing under varying pH and temperature conditions (e.g., 4°C, 25°C, 40°C) is recommended to establish shelf-life .

Q. What analytical techniques are most reliable for confirming its structural integrity?

- Methodological Answer : Combine NMR (to verify aromatic protons and sulfonyl groups), NMR (to confirm carbonyl and ether linkages), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguities in stereochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?

- Methodological Answer : Optimize catalyst loading (e.g., Pd(PPh)) and reaction time in cross-coupling steps. Use computational tools (e.g., DFT calculations) to predict steric/electronic effects of substituents on reaction pathways. Monitor intermediates via inline FTIR or LC-MS to identify bottlenecks. For example, excess boronic acid derivatives may reduce homocoupling byproducts .

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR shifts often arise from residual solvents, tautomerism, or polymorphism. Use deuterated solvents (e.g., DMSO-d) and standardized drying protocols. For ambiguous peaks, 2D NMR (e.g., COSY, NOESY) can resolve overlapping signals. Cross-validate with independent synthesis routes or alternative characterization (e.g., Raman spectroscopy) .

Q. How does the compound’s electronic structure influence its reactivity in polymer or coordination chemistry applications?

- Methodological Answer : The sulfonyl and pyrrole-dione groups act as electron-withdrawing moieties, enhancing electrophilic reactivity. Density Functional Theory (DFT) studies can model charge distribution and predict sites for nucleophilic attack or metal coordination. Experimental validation via cyclic voltammetry or UV-vis spectroscopy quantifies redox behavior and ligand-binding affinity .

Q. What safety protocols are critical when working with its reactive intermediates?

- Methodological Answer : Brominated or azido intermediates (e.g., 6-bromohexyl derivatives) require strict inert-atmosphere handling (glovebox) due to shock sensitivity. Use explosion-proof equipment for diazo coupling reactions. Emergency protocols (e.g., P210 for fire hazards) and PPE (nitrile gloves, face shields) are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.